molecular formula C17H15ClN2O2S2 B2455343 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide CAS No. 932987-55-8

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide

Cat. No.: B2455343
CAS No.: 932987-55-8
M. Wt: 378.89
InChI Key: RXBRIYKOIXAJOG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-14-8-6-13(7-9-14)17-20-15(12-23-17)10-11-19-24(21,22)16-4-2-1-3-5-16/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBRIYKOIXAJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and sulfonamide moiety are particularly noteworthy for their roles in medicinal chemistry.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C17H17ClN2O2S
  • Molecular Weight : 348.85 g/mol
  • IUPAC Name : this compound

This compound exhibits several mechanisms that contribute to its biological activity:

  • Antimicrobial Activity : The thiazole ring structure is known to enhance the compound's interaction with bacterial cell walls, leading to increased permeability and subsequent cell death. Studies have shown that derivatives of thiazole exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Antitumor Effects : Research indicates that compounds containing thiazole motifs can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity .
  • Anticonvulsant Properties : Some studies have highlighted the anticonvulsant effects of thiazole-containing compounds, indicating their potential in treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole structure can enhance anticonvulsant efficacy .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Type Effect Observed IC50/ED50 Values Reference
AntibacterialInhibition of bacterial growthIC50 = 1.61 ± 1.92 µg/mL
AntitumorCytotoxicity against cancer cell linesIC50 = 1.98 ± 1.22 µg/mL
AnticonvulsantProtection against seizuresED50 not specified

Study 1: Antibacterial Activity

In a recent study, several thiazole derivatives were synthesized and tested for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the phenyl ring significantly enhanced antibacterial efficacy, with some compounds outperforming standard antibiotics like norfloxacin .

Study 2: Antitumor Efficacy

A series of experiments evaluated the antitumor properties of thiazole-based compounds on human cancer cell lines such as A-431 (epidermoid carcinoma) and HT29 (colon carcinoma). The compound demonstrated significant growth inhibition, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

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